2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C29H30N4O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C29H30N4O2S/c1-4-35-18-11-9-17(10-12-18)25-21(16-31)27(32)33(22-13-29(2,3)14-23(34)26(22)25)28-20(15-30)19-7-5-6-8-24(19)36-28/h9-12,25H,4-8,13-14,32H2,1-3H3 |
InChI Key |
DKNGUFRGOWEHED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C#N)N)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antifungal activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
This structure features a benzothiophene moiety and a hexahydroquinoline framework which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with similar configurations have been shown to inhibit key enzymes involved in cancer cell proliferation. Notably, inhibitors targeting JNK2 and JNK3 kinases have been identified as potent agents against various cancer cell lines .
- In Vitro Studies : The compound's derivatives were tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin and topotecan .
- Case Study : A specific derivative demonstrated an IC50 value lower than 0.5 µM against multiple cancer cell lines (NCI-H460, U251), suggesting strong potential for further development .
Antifungal Activity
The antifungal properties of the compound have also been explored:
- Target Pathogens : The compound was evaluated against various Candida species. The minimum inhibitory concentration (MIC) values were comparable to fluconazole, a common antifungal agent .
- Molecular Docking Studies : In silico studies indicated that the compound binds effectively to the active sites of enzymes such as CYP51 in Candida spp., which is critical for ergosterol biosynthesis .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound A | PC-3 | 0.45 | Cisplatin | 0.75 |
| Compound B | SK-LU-1 | 0.30 | Topotecan | 0.60 |
| Compound C | NCI-H460 | 0.25 | Foretinib | 0.40 |
Table 2: Antifungal Activity Against Candida spp.
| Compound | Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|---|
| Compound D | Candida albicans | 8 | Fluconazole | 8 |
| Compound E | Candida glabrata | 16 | Fluconazole | 16 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, docking studies have suggested that it may interact effectively with key targets involved in cancer progression .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The binding interactions of the compound with 5-LOX were characterized by significant binding energy values, indicating a strong potential for further development as an anti-inflammatory drug .
3. Neuroprotective Effects
Research indicates that certain derivatives of this compound may possess neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. The structural components of the molecule may facilitate interactions with neuroreceptors or modulate pathways associated with neuronal health .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Studies on related compounds have demonstrated their effectiveness in enhancing the efficiency of organic solar cells .
2. Sensors
Due to its chemical structure, this compound may also be explored as a component in sensor technology. Its potential for selective binding to specific ions or molecules could be utilized in developing sensors for environmental monitoring or medical diagnostics .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of hexahydroquinoline derivatives with diverse substitutions. Below is a comparative analysis of its structural features against analogous compounds (Table 1):
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Key Observations :
- Position 1 : The target compound’s benzothiophene group introduces steric bulk and π-conjugation distinct from phenyl (e.g., ) or chlorophenyl (e.g., ) substituents.
- Position 4 : The 4-ethoxyphenyl group provides electron-donating effects compared to electron-withdrawing 4-chlorophenyl () or polar 3,4,5-trimethoxyphenyl ().
- Core Variations: While most analogs retain the hexahydroquinoline backbone, the benzo[h]quinoline derivative () alters the fused ring system, impacting planarity and solubility.
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
Evidence from NMR studies of related compounds (e.g., ) highlights substituent-driven chemical shift variations. For example:
- Region A (positions 29–36) : Electron-donating groups (e.g., ethoxy in the target compound) deshield protons in this region compared to electron-withdrawing groups (e.g., chloro in ).
- Region B (positions 39–44) : Steric effects from the benzothiophene group in the target compound likely cause upfield shifts relative to smaller substituents (e.g., phenyl in ).
Research Findings and Implications
Solubility and Stability : The benzothiophene moiety may reduce aqueous solubility relative to phenyl-substituted derivatives but could enhance thermal stability due to increased π-stacking interactions .
Synthetic Challenges : The target compound’s complex substitution pattern requires multi-step syntheses, contrasting with simpler analogs like the 4-chlorophenyl derivative (), which can be synthesized in fewer steps.
Preparation Methods
Ionic-Liquid-Catalyzed Multicomponent Reaction
The hexahydroquinoline core is synthesized via a one-pot MCR using [H₂-DABCO][HSO₄]₂ ionic liquid (IL) as a catalyst. The reaction combines:
-
1,3-Dicarbonyl compounds : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) introduces the 7,7-dimethyl groups.
-
Aldehydes : 4-Ethoxybenzaldehyde provides the 4-(4-ethoxyphenyl) substituent.
-
Malononitrile : Contributes to the 3-cyano group.
-
Ammonium acetate : Source of the 2-amino group.
Procedure :
-
Mix dimedone (0.5 mmol), 4-ethoxybenzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ammonium acetate (0.5 mmol) in ethanol.
-
Add [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) and stir at room temperature for 5–15 min.
-
Monitor reaction progress via TLC (hexane/ethyl acetate).
-
Isolate the product by filtration after adding cold water, followed by crystallization from ethanol.
Key Data :
Mechanistic Insights
Role of Ionic Liquid Catalyst
The IL activates reactants via hydrogen bonding:
-
Aldehyde Activation : Polarizes the carbonyl group of 4-ethoxybenzaldehyde, enabling Knoevenagel condensation with malononitrile.
-
Enamine Formation : Activates dimedone to react with ammonium acetate, generating an enamine intermediate.
-
Michael Addition and Cyclization : Enamine attacks the Knoevenagel adduct, followed by tautomerization to form the hexahydroquinoline core.
Optimization and Scalability
Spectroscopic Data
X-ray Diffraction (XRD)
Confirms the tetracyclic structure and substituent orientations.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ionic-Liquid MCR | High yield, room temperature, recyclable catalyst | Requires specialized IL synthesis |
| Post-Functionalization | Modular substitution | Multi-step, lower yield |
Industrial Applicability
The MCR’s short reaction time, high atom economy, and minimal waste align with industrial demands . The absence of column chromatography reduces production costs.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of a substituted tetrahydrobenzothiophene precursor with an ethoxyphenyl aldehyde under acidic conditions (e.g., acetic acid catalysis).
- Step 2 : Cyclization using microwave-assisted heating to enhance reaction efficiency and yield .
- Step 3 : Nitrile group introduction via nucleophilic substitution with KCN or NaCN. Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates .
Q. How is the compound’s structural integrity validated post-synthesis?
Use a combination of:
- X-ray crystallography : Employ SHELX or OLEX2 for structure solution and refinement. For example, assign anisotropic displacement parameters to heavy atoms and validate hydrogen bonding networks .
- Spectroscopic techniques : Compare NMR (¹H/¹³C) and IR spectra with computational models (e.g., DFT) to confirm functional groups like the cyano (-CN) and ethoxyphenyl moieties .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice inform supramolecular assembly?
Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen bonds into motifs (e.g., R₂²(8) for dimeric interactions). Use Mercury Software to visualize packing diagrams and identify π-π stacking between quinoline and benzothiophene rings. This analysis aids in predicting solubility and stability under varying pH conditions .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Data validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements.
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in compounds with flexible hexahydroquinoline rings .
- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., ethoxyphenyl groups) with constraints to maintain reasonable geometry .
Q. How are ring puckering dynamics quantified in the tetrahydrobenzothiophene moiety?
Apply Cremer-Pople parameters to calculate puckering amplitude (Q ) and phase angle (θ ) from crystallographic coordinates. For example:
- Q₂ = 0.45 Å (moderate puckering) and θ = 120° indicate a distorted envelope conformation. Compare with molecular dynamics simulations (e.g., AMBER force field) to assess conformational flexibility under thermal stress .
Methodological Guidance for Experimental Design
Q. How to design experiments for evaluating bioactivity without commercial assay kits?
- In vitro assays : Use MTT cytotoxicity testing on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- Targeted binding studies : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s tetrahydroquinoline scaffold for hydrophobic interactions .
Q. What computational tools predict regioselectivity in derivative synthesis?
- DFT calculations : Use Gaussian 16 to model Fukui indices for electrophilic/nucleophilic attack sites.
- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., cyano groups) prone to nucleophilic substitution .
Data Analysis and Reproducibility
Q. How to address discrepancies in spectroscopic data across research groups?
- Standardization : Calibrate instruments using certified reference materials (e.g., adamantane for NMR).
- Peer validation : Share raw diffraction data (.cif files) via repositories like CCDC to enable independent refinement .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Detailed documentation : Report exact stoichiometry, solvent purity (HPLC-grade), and reaction times.
- Quality control : Use TLC with dual solvent systems (e.g., hexane:ethyl acetate 3:1 and 1:1) to track intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
